molecular formula C9H9ClO4 B7859185 3-Chloro-4-(2-hydroxyethoxy)benzoic acid

3-Chloro-4-(2-hydroxyethoxy)benzoic acid

Cat. No.: B7859185
M. Wt: 216.62 g/mol
InChI Key: JFIQNEGDBVSVHI-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a 2-hydroxyethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-hydroxyethoxy)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with ethylene glycol under acidic conditions. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-hydroxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

3-Chloro-4-(2-hydroxyethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-hydroxyethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the 2-hydroxyethoxy group.

    4-(2-Hydroxyethoxy)benzoic acid: Similar structure but lacks the chlorine atom.

    3-Chloro-4-(2-hydroxyethoxy)ethoxybenzoic acid: Contains an additional ethoxy group.

Uniqueness

3-Chloro-4-(2-hydroxyethoxy)benzoic acid is unique due to the presence of both a chlorine atom and a 2-hydroxyethoxy group on the benzene ring

Properties

IUPAC Name

3-chloro-4-(2-hydroxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c10-7-5-6(9(12)13)1-2-8(7)14-4-3-11/h1-2,5,11H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIQNEGDBVSVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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